Boc-Val-Dil-Dap-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Dil-Dap-OH involves multiple steps, starting with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of valine, dilysine, and diaminopropionic acid are protected using tert-butoxycarbonyl groups.
Coupling Reactions: The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Dil-Dap-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the therapeutic drug from the antibody-drug conjugate under specific conditions.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage under physiological conditions.
Substitution Reactions: Use reagents such as alkyl halides or acyl chlorides.
Deprotection Reactions: Use trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Major Products Formed
Cleavage Reactions: Release the therapeutic drug from the antibody-drug conjugate.
Substitution Reactions: Form substituted derivatives of the compound.
Deprotection Reactions: Yield the free amino groups of valine, dilysine, and diaminopropionic acid
Scientific Research Applications
Boc-Val-Dil-Dap-OH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of biopharmaceuticals and diagnostic agents
Mechanism of Action
Boc-Val-Dil-Dap-OH functions as a cleavable linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibody: The compound binds to the antibody through its amino groups.
Cleavage: Under specific conditions, the linker is cleaved, releasing the therapeutic drug.
Targeted Delivery: The released drug exerts its effects on the target cells, enhancing the efficacy and reducing off-target effects
Comparison with Similar Compounds
Similar Compounds
- Boc-Val-Dil-Dap-Phe-OMe
- Boc-Val-Dil-Dap-Doe
- Boc-Val-Dil-Dap-Nrp
- Boc-N-Me-Val-Val-Dil-Dap-OH
Uniqueness
Boc-Val-Dil-Dap-OH is unique due to its cleavable nature, which allows for the controlled release of the therapeutic drug. This property makes it highly suitable for use in antibody-drug conjugates, providing targeted delivery and minimizing side effects .
Properties
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHPHOVIMNVPQ-UTHKHBGESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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